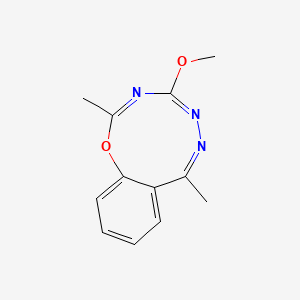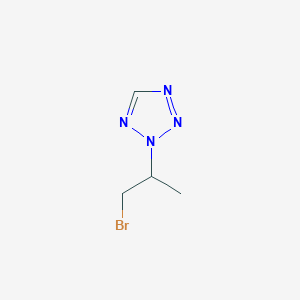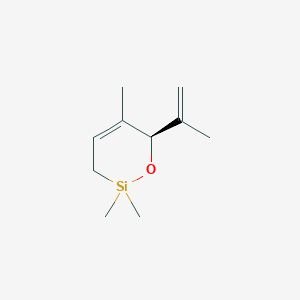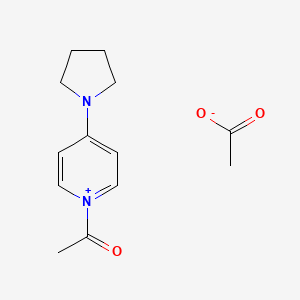
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a benzoxatriazonine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form the conjugated dienoic and trienoic esters . These reactions are highly selective and can achieve high isomeric purity.
Industrial Production Methods
Industrial production of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is unique due to its specific structural features, including the methoxy and dimethyl groups and the benzoxatriazonine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
184420-05-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine |
InChI |
InChI=1S/C12H13N3O2/c1-8-10-6-4-5-7-11(10)17-9(2)13-12(16-3)15-14-8/h4-7H,1-3H3 |
InChI Key |
DUNKNFILUWURIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=C(OC2=CC=CC=C12)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)


![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)

![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)



